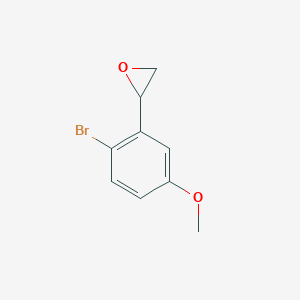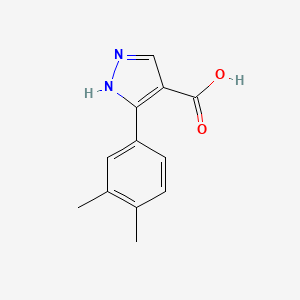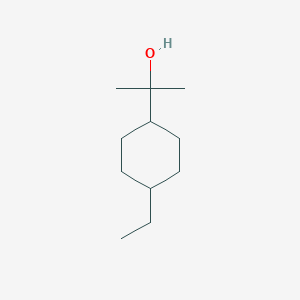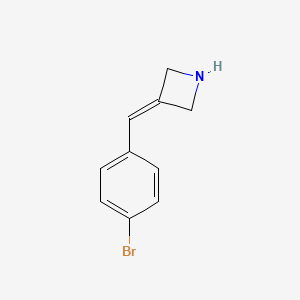
3-(4-Bromobenzylidene)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromobenzylidene)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure The presence of a bromobenzylidene group attached to the azetidine ring imparts unique chemical properties to this compound
准备方法
Synthetic Routes and Reaction Conditions: . This method is efficient for synthesizing functionalized azetidines, although it presents certain challenges due to the inherent reactivity of the intermediates.
Industrial Production Methods: While specific industrial production methods for 3-(4-Bromobenzylidene)azetidine are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
化学反应分析
Types of Reactions: 3-(4-Bromobenzylidene)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the bromobenzylidene group to other functional groups.
Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield azetidine oxides, while reduction can produce various reduced derivatives of the original compound.
科学研究应用
3-(4-Bromobenzylidene)azetidine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
作用机制
The mechanism of action of 3-(4-Bromobenzylidene)azetidine involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates the cleavage of bonds, allowing the compound to participate in various chemical reactions. This reactivity is harnessed in applications such as drug development, where the compound can interact with biological targets to exert therapeutic effects .
相似化合物的比较
Aziridines: These are three-membered nitrogen-containing rings with higher ring strain compared to azetidines.
Pyrrolidines: These are five-membered nitrogen-containing rings with lower ring strain and different reactivity profiles.
Uniqueness: 3-(4-Bromobenzylidene)azetidine is unique due to its four-membered ring structure, which balances ring strain and stability. This balance allows for controlled reactivity, making it a valuable compound in various chemical and biological applications .
属性
分子式 |
C10H10BrN |
|---|---|
分子量 |
224.10 g/mol |
IUPAC 名称 |
3-[(4-bromophenyl)methylidene]azetidine |
InChI |
InChI=1S/C10H10BrN/c11-10-3-1-8(2-4-10)5-9-6-12-7-9/h1-5,12H,6-7H2 |
InChI 键 |
AXCXKLYWCHOJAC-UHFFFAOYSA-N |
规范 SMILES |
C1C(=CC2=CC=C(C=C2)Br)CN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


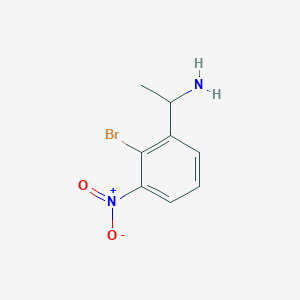
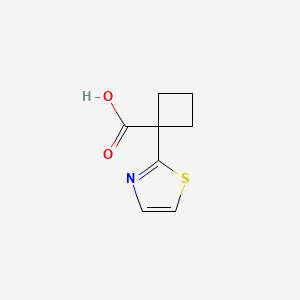
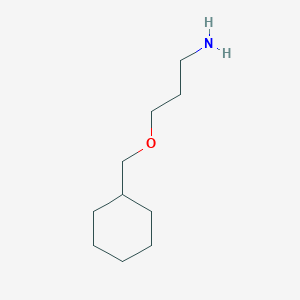


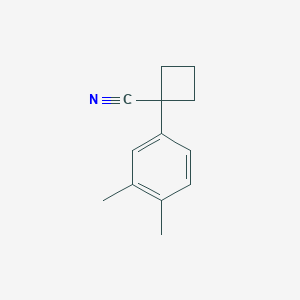
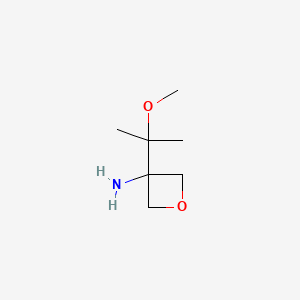
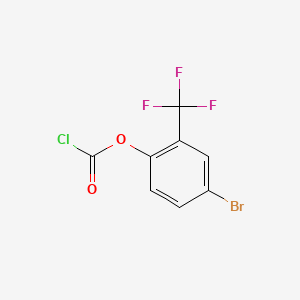

![1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine](/img/structure/B13606100.png)
